Physicochemical Property Profile vs. Drug-Likeness Benchmarks
The compound's computed physicochemical properties can be compared to standard drug-likeness benchmarks. It exhibits a topological polar surface area (TPSA) of 84.5 Ų and a calculated LogP (XLogP3) of 2.5 [1]. These values fall within the generally accepted ranges for oral bioavailability (TPSA < 140 Ų, LogP 1-5), indicating favorable permeability and absorption potential compared to compounds with higher polarity or lipophilicity. However, no experimental solubility, permeability, or metabolic stability data exist for this specific compound.
| Evidence Dimension | Computed physicochemical properties |
|---|---|
| Target Compound Data | TPSA = 84.5 Ų; XLogP3 = 2.5 |
| Comparator Or Baseline | Oral drug-likeness benchmarks (TPSA < 140 Ų; LogP 1-5) |
| Quantified Difference | Within benchmark ranges (no quantitative differentiation from other compliant compounds) |
| Conditions | Computed by PubChem (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
While within favorable ranges, this in-silico profile does not differentiate the compound from thousands of other screening compounds sharing similar properties, and cannot be used to prioritize it for procurement without target-specific activity data.
- [1] PubChem Compound Summary for CID 18587150, 3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18587150 (accessed 2026-04-29). View Source
